3-Phenyl-2-sulfanylpropanoic acid
Overview
Description
3-Phenyl-2-sulfanylpropanoic acid is an organic compound with the molecular formula C9H10O2S . It is used as a precursor in the synthesis of pharmaceuticals and other compounds.
Molecular Structure Analysis
The molecular structure of 3-Phenyl-2-sulfanylpropanoic acid consists of a carboxylic acid group (-COOH), a phenyl group (-C6H5), a sulfur atom (-S), and two methylene groups (-CH2). The InChI key for this compound is HGIOOMCLOWLFTJ-MRVPVSSYSA-N .Chemical Reactions Analysis
3-Phenyl-2-sulfanylpropanoic acid can undergo a variety of reactions involving its carboxylic acid group, such as esterification, acylation, and condensation reactions.Physical And Chemical Properties Analysis
3-Phenyl-2-sulfanylpropanoic acid is a white solid that is soluble in water . It has a molecular weight of 182.24 g/mol .Scientific Research Applications
Catalysis
3-Phenyl-2-sulfanylpropanoic acid derivatives have been utilized in catalysis. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst in condensation reactions. This catalyst demonstrates effectiveness in producing alkylmethylene-bis(3-methyl-5-pyrazolones) with high yields and retains its catalytic activity over multiple runs (Tayebi et al., 2011).
Antimicrobial Properties
Compounds related to 3-Phenyl-2-sulfanylpropanoic acid have shown potential in antimicrobial applications. For example, derivatives such as 2-{[(4-methylphenyl) sulfonyl] amino}-3-sulfanylpropanoic acid and its analogs have been screened for antiulcer potential and explored for their mode of action in gastric models, demonstrating significant effectiveness (Sahoo & Subudhi, 2014).
Drug Design and Peptide Research
In the field of drug design and peptide research, derivatives of 3-Phenyl-2-sulfanylpropanoic acid have been studied. Computational methods have been applied to understand the chemical reactivity of peptides containing this compound, aiding in the design of new drugs, particularly antifungal agents (Flores-Holguín et al., 2019).
Polymerization Processes
In the polymerization field, derivatives of 3-Phenyl-2-sulfanylpropanoic acid, such as sulfanylethanoic and 3-sulfanylpropanoic acids, have been identified as effective regulators of molecular weight in the polymerization of N-vinyl-2-pyrrolidone. This has implications for the pharmacological field, particularly in drug delivery systems (Kuskov et al., 2021).
Solar Cell Applications
In renewable energy, specifically solar cell technology, derivatives of 3-Phenyl-2-sulfanylpropanoic acid have been used. One study demonstrated the use of organic dyes containing this compound, showing improved efficiency in solar cell devices (Robson et al., 2013).
properties
IUPAC Name |
3-phenyl-2-sulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c10-9(11)8(12)6-7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIOOMCLOWLFTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-2-sulfanylpropanoic acid | |
CAS RN |
90536-15-5 | |
Record name | 3-phenyl-2-sulfanylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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